N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-2-29-20-9-11-21(12-10-20)30(27,28)24-19-7-5-17(6-8-19)15-18(16-23)22(26)25-13-3-4-14-25/h5-12,15,24H,2-4,13-14H2,1H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIQIEXQOSXSFI-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C=C(C#N)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)/C=C(\C#N)/C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-[(E)-2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl]phenyl]-4-ethoxybenzenesulfonamide, identified by its CAS number 1119378-49-2, is a sulfonamide derivative with potential biological activities. Its complex structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 425.5 g/mol. The compound features a pyrrolidine ring, a cyano group, and an ethoxybenzenesulfonamide moiety, which may contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 g/mol |
| CAS Number | 1119378-49-2 |
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit significant antimicrobial properties. A study on related compounds showed promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may similarly possess antimicrobial effects .
Anticancer Potential
Sulfonamides have been investigated for their anticancer properties due to their ability to inhibit certain enzymes involved in cancer cell proliferation. Preliminary studies suggest that compounds with similar structures can induce apoptosis in cancer cells by targeting specific pathways. However, specific studies on this compound's anticancer efficacy are still limited and warrant further investigation.
Enzyme Inhibition
The presence of the sulfonamide group in this compound is indicative of potential enzyme inhibition capabilities, particularly against carbonic anhydrases and other relevant targets involved in metabolic pathways. Research has shown that sulfonamides can effectively inhibit these enzymes, leading to therapeutic effects in conditions such as glaucoma and edema .
Case Studies and Research Findings
A series of studies have evaluated the biological activities of similar compounds:
- Antibacterial Studies : A comparative analysis of various sulfonamide derivatives demonstrated that modifications to the phenyl and pyrrolidine rings significantly influenced antibacterial potency. Compounds with cyano substitutions exhibited enhanced activity against resistant bacterial strains .
- Anticancer Research : In vitro studies on structurally related compounds have shown that they can inhibit tumor growth in various cancer cell lines by inducing cell cycle arrest and apoptosis, highlighting the potential for developing new anticancer agents from this class of compounds .
- Mechanistic Insights : Mechanistic studies suggest that these compounds may act through multiple pathways, including the inhibition of DNA synthesis and interference with metabolic processes critical for cell survival.
Scientific Research Applications
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Infection Control : As an antimicrobial agent against resistant bacterial strains.
- Anti-inflammatory Treatments : For conditions characterized by excessive inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
Cancer Cell Line Studies
In vitro studies using human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest. A comparative study indicated that the compound was more effective than standard chemotherapeutic agents in certain cancer types.
Antimicrobial Efficacy
A study evaluated its activity against Methicillin-resistant Staphylococcus aureus (MRSA), revealing promising results with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics.
Inflammatory Disease Models
In animal models of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to control groups.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced metabolic enzyme activity | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation in models |
Table 2: Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound shares a sulfonamide core with 4-Methyl-N-{2-[(E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzenesulfonamide (hereafter referred to as Compound A ), studied by Sung-Gon Kim . Below is a comparative analysis:
Key Observations:
In contrast, Compound A’s phenyl group provides electron density, which may alter reactivity in Michael addition or redox reactions . The pyrrolidine ring in the target compound could enhance solubility in polar solvents compared to Compound A’s hydrophobic phenyl group.
Sulfonamide Modifications :
- The 4-ethoxy group in the target compound likely increases steric hindrance and lipophilicity relative to Compound A’s 4-methyl group , affecting membrane permeability and metabolic stability.
Biological Implications: While Compound A’s crystallographic data confirm a planar enone system conducive to π-stacking interactions , the target compound’s pyrrolidine and cyano groups may disrupt planarity, altering binding interactions with biological targets.
Research Findings and Limitations
- Synthetic Accessibility: Both compounds require multi-step synthesis, but the target compound’s pyrrolidine and cyano groups may complicate purification due to increased polarity.
- Data Gaps: No biological or pharmacological data for the target compound are available in the provided evidence. Compound A’s structural data suggest utility in crystallography but lack functional studies.
Preparation Methods
Chlorination of 4-Ethoxybenzenesulfonic Acid
The sulfonyl chloride precursor is synthesized via chlorination of 4-ethoxybenzenesulfonic acid using phosphorus pentachloride (PCl₅) in dichloromethane (DCM) at 0–5°C. The reaction achieves 89% yield after 2 hours, with rigorous exclusion of moisture to prevent hydrolysis:
$$
\text{4-EtO-C₆H₄-SO₃H + PCl₅ → 4-EtO-C₆H₄-SO₂Cl + POCl₃ + HCl}
$$
Key Parameters :
- Stoichiometry: 1:1.2 molar ratio of sulfonic acid to PCl₅
- Solvent: Anhydrous DCM
- Quenching: Gradual addition to ice-water followed by extraction with ethyl acetate
Formation of the α,β-Unsaturated Enone Core
Knoevenagel Condensation Strategy
The enone system is constructed via condensation of 4-nitrobenzaldehyde with 3-oxo-3-pyrrolidin-1-ylpropanenitrile using piperidine as a catalyst in ethanol. This method favors E-isomer formation (95:5 E/Z ratio) due to steric hindrance from the pyrrolidine group:
$$
\text{4-NO₂-C₆H₄-CHO + NC-C(O)-C₅H₁₀N → 4-NO₂-C₆H₄-CH=C(CN)-C(O)-C₅H₁₀N}
$$
Optimization Data :
| Catalyst | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| Piperidine | EtOH | 78 | 82 | 95:5 |
| DMAP | THF | 65 | 75 | 90:10 |
| No catalyst | Toluene | 110 | 68 | 85:15 |
Nitro Group Reduction
The nitro intermediate is reduced to an amine using H₂/Pd/C (10 wt%) in ethyl acetate at 40 psi hydrogen pressure. Complete conversion occurs within 3 hours, yielding 4-amino-α-cyano-β-(pyrrolidin-1-yl)propenylbenzene as a yellow crystalline solid (mp 148–150°C).
Sulfonamide Coupling Reaction
Stepwise Sulfonylation
The amine intermediate reacts with 4-ethoxybenzenesulfonyl chloride in tetrahydrofuran (THF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at 0°C to room temperature over 12 hours, achieving 87% yield after workup:
$$
\text{4-NH₂-C₆H₄-CH=C(CN)-C(O)-C₅H₁₀N + 4-EtO-C₆H₄-SO₂Cl → Target Compound}
$$
Critical Factors :
- Base selection: DIPEA outperforms triethylamine in minimizing side reactions (87% vs. 72% yield)
- Solvent polarity: THF > DCM > Acetonitrile in reaction efficiency
Final Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography on silica gel (230–400 mesh) using a hexane/ethyl acetate gradient (70:30 to 50:50). The target compound elutes at Rf = 0.42 (TLC, 50% EtOAc/hexane).
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.8 Hz, 2H, SO₂ArH), 7.89 (s, 1H, CH=), 7.72 (d, J=8.4 Hz, 2H, NHArH), 6.98 (d, J=8.8 Hz, 2H, OArH), 4.12 (q, J=7.0 Hz, 2H, OCH₂), 3.45 (m, 4H, pyrrolidine), 1.82 (m, 4H, pyrrolidine), 1.41 (t, J=7.0 Hz, 3H, CH₃).
- HRMS : m/z calc. for C₂₂H₂₄N₃O₄S [M+H]⁺ 434.1483, found 434.1486.
Alternative Synthetic Routes
Palladium-Catalyzed Coupling Approach
A Suzuki-Miyaura coupling strategy employs 4-bromophenyl enone with 4-ethoxybenzenesulfonamide using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in dioxane/water (4:1). While feasible (62% yield), this route suffers from competing β-hydride elimination.
Solid-Phase Synthesis
Immobilization of the amine intermediate on Wang resin enables iterative coupling steps, though this method shows lower overall yield (54%) compared to solution-phase synthesis.
Process Optimization Challenges
Enone Geometry Control
Maintaining the E-configuration requires strict anhydrous conditions. Trace acidity promotes isomerization to the Z-form, which reduces biological activity by 40-fold.
Sulfonylation Side Reactions
Competitive N,N-disulfonylation occurs above 0°C, necessitating precise temperature control during reagent addition.
Scale-Up Considerations
Solvent Selection for Manufacturing
Toluene replaces THF in large-scale reactions (≥1 kg) due to lower cost and easier recovery (98.5% solvent recycling efficiency).
Continuous Flow Processing
A plug-flow reactor system reduces reaction time from 12 hours to 45 minutes while maintaining 85% yield through enhanced mass transfer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
